4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide is a synthetic sulfonamide compound known for its carbonic anhydrase inhibitory activity. This compound has been studied for its potential therapeutic effects, particularly in the context of pain management and behavioral sensitization induced by nicotine .
Preparation Methods
The synthesis of 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-sulfamoylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide has been extensively studied for its scientific research applications:
Chemistry: It serves as a model compound for studying sulfonamide chemistry and carbonic anhydrase inhibition.
Biology: The compound is used to investigate the role of carbonic anhydrase in various biological processes.
Medicine: It has shown potential in managing pain, particularly in models of acute and diabetic neuropathic pain.
Industry: The compound’s inhibitory activity on carbonic anhydrase makes it a candidate for developing new pharmaceuticals targeting this enzyme.
Mechanism of Action
The primary mechanism of action of 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting this enzyme, the compound can modulate various physiological processes, including pH regulation and ion transport . In the context of pain management, the compound’s effects are mediated through serotonergic and opioidergic pathways .
Comparison with Similar Compounds
4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
- 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
- 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific inhibitory activity on carbonic anhydrase and its potential therapeutic applications in pain management and behavioral sensitization.
Properties
IUPAC Name |
4-[[(4-fluorophenyl)sulfonylamino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S2/c14-11-3-7-13(8-4-11)22(19,20)16-9-10-1-5-12(6-2-10)21(15,17)18/h1-8,16H,9H2,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAAVLURIXEENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333442-92-5 |
Source
|
Record name | N-((4-(Aminosulfonyl)phenyl)methyl)-4-fluorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333442925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((4-(AMINOSULFONYL)PHENYL)METHYL)-4-FLUOROBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHE6EV4DS9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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